molecular formula C6H12F3N B15201196 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine CAS No. 1314974-87-2

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine

Cat. No.: B15201196
CAS No.: 1314974-87-2
M. Wt: 155.16 g/mol
InChI Key: KJFAZMSMBYNUOV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is an organic compound with the molecular formula C5H10F3N. This compound is characterized by the presence of trifluoromethyl and methyl groups attached to a butylamine backbone. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is unique due to its specific combination of trifluoromethyl and methyl groups attached to a butylamine backbone. This structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1314974-87-2

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

1,1,1-trifluoro-N,3-dimethylbutan-2-amine

InChI

InChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3

InChI Key

KJFAZMSMBYNUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(F)(F)F)NC

Origin of Product

United States

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